Trimethylboroxine

Late-Stage Methylation Cross-Coupling Medicinal Chemistry

Trimethylboroxine (TMB) offers a safer, more chemoselective alternative to hazardous methyl iodide for Suzuki-Miyaura cross-coupling methylation. Unlike methylboronic acid, TMB delivers a pre-formed, concentrated methylboron species with distinct kinetic advantages—enabling late-stage methylation of advanced intermediates bearing nitro, cyano, or amide groups without de novo synthesis. Essential for medicinal chemistry SAR via the 'magic methyl effect,' CBS catalyst preparation for asymmetric ketone reduction, and scalable process routes with reduced hazard profiles. Available neat (≥98%) or as a 50 wt.% solution in THF for flexible application.

Molecular Formula C3H9B3O3
Molecular Weight 125.5 g/mol
CAS No. 823-96-1
Cat. No. B150302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylboroxine
CAS823-96-1
Synonyms2,4,6-Trimethyl-boroxin;  Trimethyl-boroxin;  2,4,6-Trimethyl-1,3,5,2,4,6-trioxatriborinane;  2,4,6-Trimethylboroxine;  Methaneboronic anhydride
Molecular FormulaC3H9B3O3
Molecular Weight125.5 g/mol
Structural Identifiers
SMILESB1(OB(OB(O1)C)C)C
InChIInChI=1S/C3H9B3O3/c1-4-7-5(2)9-6(3)8-4/h1-3H3
InChIKeyGBBSAMQTQCPOBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethylboroxine (CAS 823-96-1) for Methylation and Catalysis: A Core Intermediate


Trimethylboroxine (CAS 823-96-1), a cyclic anhydride of methylboronic acid with the formula C3H9B3O3, is a planar, electron-deficient heterocyclic compound [1]. It is a foundational reagent in modern organic synthesis, primarily utilized as a methylating agent in Suzuki-Miyaura cross-coupling reactions and as a precursor in the preparation of CBS (Corey, Bakshi, and Shibata) catalysts for asymmetric ketone reductions . Its commercial availability in neat form or as a 50 wt% solution in tetrahydrofuran (THF) makes it a readily accessible tool for both academic and industrial research laboratories .

Why Trimethylboroxine (CAS 823-96-1) Cannot Be Simply Replaced in Critical Synthetic Routes


Substituting trimethylboroxine with other organoboron reagents, such as methylboronic acid, trimethyl borate, or alternative methylating agents like methyl iodide, is not straightforward due to fundamental differences in reactivity, stability, and substrate scope. Unlike methylboronic acid, which exists in equilibrium with its anhydride, trimethylboroxine offers a concentrated, pre-formed source of the methylboron species, leading to distinct kinetic profiles in cross-coupling reactions [1]. Furthermore, compared to traditional electrophilic methyl sources like methyl iodide, trimethylboroxine provides a safer and more chemoselective pathway, particularly for late-stage functionalization in complex molecule synthesis, as it avoids the use of highly toxic and carcinogenic reagents [2].

Trimethylboroxine (CAS 823-96-1) Evidence Guide: Quantified Advantages for Scientific Selection


Expanded Substrate Scope for Catalytic Methylation of Inert Aryl Electrophiles

Unlike traditional methylation methods that are often limited to aryl halides (e.g., iodides, bromides), trimethylboroxine (TMB) serves as a universal methylating reagent capable of methylating a broad range of unconventional inert aryl electrophiles [1]. This includes substrates with C-NO2, C-CON(Ts)Ph, C-COOPh, C-OPiv, C-OMe, C-F, and C-CN bonds, which are typically resistant to methylation with other reagents like methylboronic acid or methyl iodide [1]. The platform enables the construction of methylated arenes from these previously challenging starting materials.

Late-Stage Methylation Cross-Coupling Medicinal Chemistry

Reduced Electron Delocalization Compared to Aromatic Analogs

Experimental measurements of Rayleigh depolarization and the Cotton-Mouton effect on gaseous trimethylboroxine reveal that electron delocalization within the boroxine ring is substantially reduced, and possibly even absent, when compared to its structural analog, mesitylene (symmetrically trimethylated benzene) [1]. This fundamental electronic property differentiates trimethylboroxine from aromatic hydrocarbons and influences its reactivity and potential use in materials applications.

Physical Organic Chemistry Materials Science Computational Chemistry

Operationally Simple Suzuki-Miyaura Methylation with Aryl Halides

Trimethylboroxine (TMB) provides a robust and operationally simple method for the methylation of aryl halides (Cl, Br, I) via palladium-catalyzed Suzuki-Miyaura coupling [1]. While yields for this specific transformation are not compared to a direct alternative in a single study, the use of TMB as a methyl source is widely established as a practical alternative to the use of toxic methylating agents like methyl iodide or the handling of sensitive organometallics [2]. The procedure's simplicity is a key differentiator for process chemists.

Suzuki-Miyaura Coupling Process Chemistry Methylation

Key Application Scenarios for Trimethylboroxine (CAS 823-96-1) Based on Evidence


Late-Stage Methylation of Complex Pharmaceutical Intermediates

Medicinal chemists can leverage the broad substrate scope of trimethylboroxine, as demonstrated in [1], to install a methyl group onto advanced intermediates containing traditionally 'inert' functional groups like nitro, cyano, or amide moieties. This capability is critical for exploring structure-activity relationships (SAR) via the 'magic methyl effect' without resorting to lengthy de novo synthesis.

Safer and Scalable Process Chemistry for Methylation

Process chemists developing scalable synthetic routes can prioritize trimethylboroxine over more hazardous electrophilic methyl sources (e.g., methyl iodide). As indicated by [1] and supporting literature [2], TMB offers an operationally simpler and safer alternative for installing a methyl group on aryl halide frameworks, reducing the risk profile of manufacturing processes.

Fundamental Research in Non-Aromatic Materials

Researchers investigating new materials for organic electronics or catalysis can exploit the unique electronic structure of trimethylboroxine. The direct comparison with mesitylene [1] confirms that the boroxine core lacks the substantial electron delocalization of an aromatic ring, providing a distinct, electron-deficient building block for designing novel molecular scaffolds and ligands.

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